molecular formula C11H12O2 B7949159 2,4-Dimethylcinnamic acid

2,4-Dimethylcinnamic acid

Cat. No.: B7949159
M. Wt: 176.21 g/mol
InChI Key: UFSZMHHSCOXWPC-UHFFFAOYSA-N
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Description

2,4-Dimethylcinnamic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylcinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: 2,4-Dimethylbenzoic acid

    Reduction: 3-(2,4-Dimethyl-phenyl)-propanol

    Substitution: 3-(2,4-Dimethyl-phenyl)-bromoacrylic acid

Scientific Research Applications

2,4-Dimethylcinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.

Mechanism of Action

The mechanism of action of 2,4-Dimethylcinnamic acid depends on its specific application. In biological systems, it may interact with cellular targets through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes. The phenyl ring can participate in π-π interactions, enhancing binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethyl-phenyl)-propionic acid
  • 2,4-Dimethylcinnamic acid
  • 2,4-Dimethylbenzoic acid

Uniqueness

This compound is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. This allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZMHHSCOXWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h30) between 2,4-dimethyl-benzaldehyde (10.000 g; 74.528 mmol) and malonic acid (14.735 g; 141.607 mmol) gave the product 3-(2,4-dimethyl-phenyl)-acrylic acid as a colorless solid (9.720 g; 74%). LC-MS: tR=0.86 min; [M+H]+: no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.735 g
Type
reactant
Reaction Step One

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